1-Cyclohexyl-4-(2,5-dimethoxybenzyl)piperazine is an organic compound classified within the group of piperazine derivatives. Piperazines are a significant class of heterocyclic compounds known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. This specific compound features a cyclohexyl group and a 2,5-dimethoxybenzyl moiety attached to a piperazine ring, which contributes to its unique chemical properties and potential biological activities.
The compound is identified by its IUPAC name, 1-cyclohexyl-4-(2,5-dimethoxybenzyl)piperazine, and can be sourced from various chemical suppliers. It is classified as a piperazine derivative, which is known for its role in drug design and development due to its ability to interact with various biological targets. The molecular formula is with a molecular weight of approximately 318.46 g/mol.
The synthesis of 1-cyclohexyl-4-(2,5-dimethoxybenzyl)piperazine typically involves a nucleophilic substitution reaction. The general synthetic route includes:
In industrial applications, continuous flow reactors may be used to enhance mixing and heat transfer efficiency, optimizing yield and purity through controlled conditions.
The molecular structure of 1-cyclohexyl-4-(2,5-dimethoxybenzyl)piperazine can be represented using various structural formulas:
InChI=1S/C19H30N2O2/c1-22-18-9-8-16(14-19(18)23-2)15-20-10-12-21(13-11-20)17-6-4-3-5-7-17/h8-9,14,17H,3-7,10-13,15H2,1-2H3This notation provides information about the arrangement of atoms within the molecule. The presence of methoxy groups contributes to its solubility and reactivity.
The primary chemical reaction involving 1-cyclohexyl-4-(2,5-dimethoxybenzyl)piperazine is its formation through nucleophilic substitution. In this reaction:
The physical properties of 1-cyclohexyl-4-(2,5-dimethoxybenzyl)piperazine include:
Chemical properties include:
Relevant data concerning stability under various conditions should be assessed during experimental applications.
1-Cyclohexyl-4-(2,5-dimethoxybenzyl)piperazine has potential applications in medicinal chemistry due to its structural similarity to known pharmacologically active compounds. Its possible uses include:
CAS No.: 152405-02-2
CAS No.: 1246815-51-9
CAS No.:
CAS No.: